trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate
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Overview
Description
trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate: is a chemical compound with the molecular formula C13H28N2O4 and a molecular weight of 276.38 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The resulting product is then treated with acetic acid to form the diacetate salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .
Scientific Research Applications
Chemistry: In chemistry, trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to investigate the effects of amine derivatives on biological systems. It serves as a model compound for studying the interactions between amines and biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biological research .
Comparison with Similar Compounds
- trans-4-Amino-N,N-dimethylcyclohexanemethanamine
- Cyclohexanemethanamine, 4-amino-N,N-dimethyl-, trans-
Comparison: Compared to similar compounds, trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate exhibits unique properties due to the presence of the diacetate group. This modification can influence its solubility, stability, and reactivity, making it distinct from other amine derivatives .
Properties
IUPAC Name |
acetic acid;4-[(dimethylamino)methyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2C2H4O2/c1-11(2)7-8-3-5-9(10)6-4-8;2*1-2(3)4/h8-9H,3-7,10H2,1-2H3;2*1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWGPPEUCEXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CN(C)CC1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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